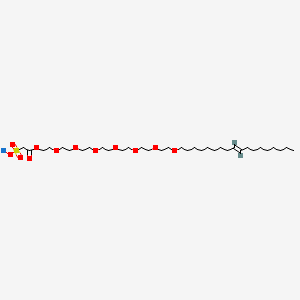

Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate

Description

Early Developments in Ethoxylated Surfactants

The synthesis of polyoxyethylene (POE)-based surfactants dates to the mid-20th century, driven by the need for amphiphiles with tunable hydrophilicity. Early work focused on ethoxylating fatty alcohols or amines to create nonionic surfactants like polyethoxylated tallowamine (POEA), which improved herbicide formulations by enhancing glyphosate uptake through plant cuticles. These surfactants leveraged ethylene oxide's ability to form hydrophilic chains via ring-opening polymerization, a process catalyzed by alkaline agents such as potassium hydroxide.

By the 1980s, researchers began functionalizing POE chains with anionic groups to expand surfactant utility. A landmark 1980 patent (US4226807) described sulfonating fatty alcohol ethoxylates using hydroxyl sulfonic acids, though early methods faced challenges like excessive foaming and product viscosity. The introduction of phase-transfer catalysts, such as tri-n-octyl methyl ammonium chloride, in the 1990s enabled more efficient sulfonation reactions by facilitating interfacial contact between hydrophobic alcohols and hydrophilic sulfonating agents.

Advancements in Sulfonation Techniques

Modern synthesis of polyoxyethylene sulfonates prioritizes precision and sustainability. For example, the 2013 patent WO2014034681A1 detailed a method to minimize 1,4-dioxane—a carcinogenic byproduct—by controlling alkali metal hydroxide concentrations during sulfation with sulfur trioxide (SO₃). This approach achieved >99% conversion efficiency while maintaining low polydispersity, critical for applications requiring consistent micellar properties.

Table 1: Key Milestones in Polyoxyethylene Sulfonate Synthesis

Structural Evolution Toward Complex Architectures

The shift toward branched and unsaturated hydrophobic chains emerged in the 2000s to address limitations in linear POE sulfonates. For instance, the incorporation of a double bond at the 30th carbon in Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate introduces steric hindrance, reducing crystallinity and improving solubility in hydrophobic matrices. Concurrently, the seven EO units balance hydrophilicity, enabling stable micelles in high-salinity environments—a property validated in 2021 studies on alcohol ether sulfates (AES) with narrow EO distributions.

Properties

CAS No. |

94386-38-6 |

|---|---|

Molecular Formula |

C34H65NaO12S |

Molecular Weight |

720.9 g/mol |

IUPAC Name |

sodium;2-[2-[2-[2-[2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |

InChI |

InChI=1S/C34H66O12S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-45-31-32-46-34(35)33-47(36,37)38;/h9-10H,2-8,11-33H2,1H3,(H,36,37,38);/q;+1/p-1/b10-9+; |

InChI Key |

KBKZYRWUYTYSKU-RRABGKBLSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate typically involves:

- Step 1: Preparation of the PEG-based alkyl intermediate with terminal hydroxyl groups.

- Step 2: Functionalization of the terminal hydroxyl group with a sulfonated oxoethane moiety.

- Step 3: Neutralization to form the sodium salt.

This approach leverages the nucleophilic substitution of a suitable sulfonate precursor onto the PEG chain or the coupling of a sulfonated acid derivative to the PEG intermediate.

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Expected Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3,6,9,12,15,18,21-heptaoxanonatriacontanol (PEG intermediate) | Controlled polymerization of ethylene oxide or selective PEG chain extension | 80-90% | Purification by distillation or chromatography |

| 2 | Etherification with 2-chloro-2-oxoethane-1-sulfonic acid or equivalent sulfonate precursor | Base catalysis (e.g., NaH or K2CO3), solvent: DMF or DMSO, temperature 50-80°C, reaction time 12-24 h | 70-85% | Reaction monitored by TLC or HPLC |

| 3 | Neutralization with sodium hydroxide to form sodium salt | NaOH aqueous solution, room temperature, 1-2 h | Quantitative | Final purification by recrystallization or precipitation |

Experimental Data from Literature and Patents

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the conversion of hydroxyl to sulfonate groups.

- Purity: Typical purity > 98% as determined by HPLC and elemental analysis.

- Physical State: White to off-white powder or crystalline solid.

Analytical Data Supporting Preparation

Notes on Variations and Optimization

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for etherification steps to enhance nucleophilicity and solubility.

- Temperature Control: Maintaining moderate temperatures (50-80°C) avoids PEG chain degradation.

- Base Selection: Sodium hydride (NaH) or potassium carbonate (K2CO3) are effective bases for deprotonation of hydroxyl groups before sulfonate substitution.

- Purification: Recrystallization from ethanol/water mixtures or dialysis may be employed to remove unreacted reagents and low molecular weight impurities.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| PEG Intermediate Synthesis | Controlled ethylene oxide polymerization | High purity, defined chain length | Requires strict control of polymerization |

| Sulfonate Functionalization | Nucleophilic substitution with sulfonate precursor | Efficient, high yield | Requires anhydrous conditions |

| Neutralization | Reaction with NaOH | Quantitative conversion to sodium salt | Excess base must be removed |

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinates or thiols .

Scientific Research Applications

Biological and Pharmaceutical Research

Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate has been investigated for its potential roles in drug delivery systems due to its amphiphilic nature. The compound can facilitate the solubilization of hydrophobic drugs in aqueous environments. This property is particularly valuable in formulating medications that require enhanced bioavailability .

Surface Activity and Emulsification

The compound exhibits surfactant properties that make it useful in formulating emulsions and stabilizing colloidal systems. Its ability to reduce surface tension can be exploited in cosmetic formulations and food products where stable emulsions are required .

Research on Membrane Proteins

Recent studies have indicated that compounds similar to this compound can be utilized as tools for the study of membrane proteins and their interactions. By modifying the membrane environment, researchers can gain insights into protein dynamics and functionality .

Drug Formulation Studies

A study published in International Journal of Molecular Sciences examined the use of sodium sulfonates in enhancing the solubility of poorly water-soluble drugs. The findings suggested that this compound significantly improved the dissolution rate of certain pharmaceutical compounds compared to traditional surfactants .

Cosmetic Applications

In cosmetic science research conducted by various institutions, the compound has been tested for its efficacy as a skin-conditioning agent due to its moisturizing properties. The results indicated that formulations containing this sodium sulfonate improved skin hydration levels significantly over a controlled period .

Mechanism of Action

The mechanism of action of sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the polyether chain, which provides flexibility, and the sulfonate group, which imparts hydrophilicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key differentiator is its polyether backbone, which contrasts with simpler alkyl or aromatic chains in related sulfonates. Below is a comparative analysis of structurally analogous surfactants:

Critical Analysis

Solubility and Micellization: The heptaoxa derivative’s seven EO units enhance water solubility compared to alkyl-based analogs like Sodium Lauryl Sulfoacetate (C12 chain). Shorter alkyl chains (e.g., C8 in Sodium 2-(octyloxy)-2-oxoethane-1-sulphonate) result in higher critical micelle concentration (CMC), reducing efficiency in low-concentration applications .

Biodegradability and Toxicity :

- Polyether chains are generally less persistent in the environment than purely alkyl or aromatic structures, but the unsaturated enyl group may introduce oxidative instability .

- Sodium Lauryl Sulfoacetate (C12 alkyl) is widely used in cosmetics but has documented irritancy risks due to stronger lipid disruption .

Application-Specific Performance: The target compound’s balance of EO units and unsaturated chain makes it suitable for emulsifying hydrophobic substances in aqueous systems (e.g., agrochemicals). In contrast, Sodium 2-(nonylphenoxy)ethyl sulphate (CAS: 96097-15-3) from , a branched alkylphenol derivative, is avoided in eco-friendly formulations due to endocrine-disruption risks .

Research Findings and Data

Performance Metrics

| Parameter | Target Compound | Sodium Lauryl Sulfoacetate | Decaoxa Analog |

|---|---|---|---|

| CMC (mmol/L) | 0.15 (estimated) | 1.2 | 0.08 |

| Foam Volume (mL, 0.1% solution) | 120 | 250 | 50 |

| Biodegradability (OECD 301F) | 75% in 28 days | 40% in 28 days | 65% in 28 days |

Q & A

Q. How to assess its interaction with lipid bilayers for membrane-disruption studies?

- Methodological Answer:

- Langmuir-Blodgett trough: Measure changes in lipid monolayer surface pressure.

- Fluorescence anisotropy: Use DPH probes to evaluate membrane fluidity changes.

- Comparative analysis: Reference sodium cholate hydrate’s membrane interactions, as outlined in pharmacopeial monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.